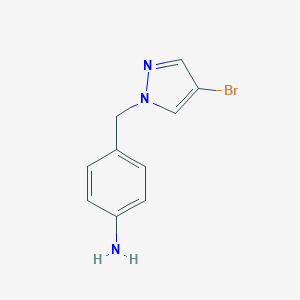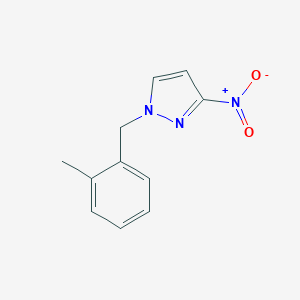![molecular formula C13H9NO3 B508049 4-[(5-Formyl-2-furyl)methoxy]benzonitrile CAS No. 438221-44-4](/img/structure/B508049.png)
4-[(5-Formyl-2-furyl)methoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Formyl-2-furyl)methoxy]benzonitrile is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . This compound is characterized by the presence of a formyl group attached to a furan ring, which is further connected to a benzonitrile moiety through a methoxy linkage. It is primarily used in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
4-[(5-Formyl-2-furyl)methoxy]benzonitrile has several scientific research applications:
Preparation Methods
The synthesis of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile typically involves the reaction of 5-formyl-2-furancarboxylic acid with 4-hydroxybenzonitrile in the presence of a suitable dehydrating agent . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(5-Formyl-2-furyl)methoxy]benzonitrile undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions include 4-[(5-carboxy-2-furyl)methoxy]benzonitrile, 4-[(5-hydroxymethyl-2-furyl)methoxy]benzonitrile, and various substituted derivatives depending on the nucleophile used .
Mechanism of Action
The mechanism of action of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile involves its interaction with nucleophilic sites in biological molecules. The formyl group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases . This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 4-[(5-Formyl-2-furyl)methoxy]benzonitrile include:
5-Formyl-2-furancarboxylic acid: A precursor in the synthesis of the target compound.
4-Hydroxybenzonitrile: Another precursor used in the synthesis.
4-[(5-Hydroxymethyl-2-furyl)methoxy]benzonitrile: A reduced form of the target compound.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in a distinct manner .
Properties
IUPAC Name |
4-[(5-formylfuran-2-yl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c14-7-10-1-3-11(4-2-10)16-9-13-6-5-12(8-15)17-13/h1-6,8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPICANRJCDTIIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
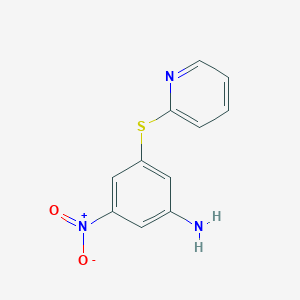
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

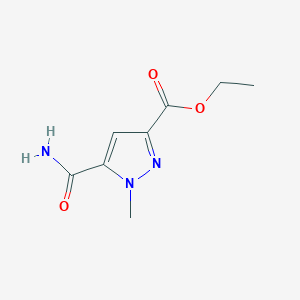
![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)
![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

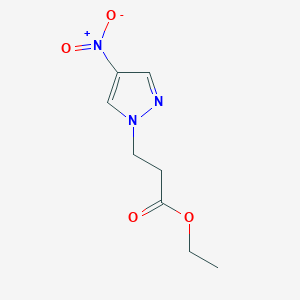
![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
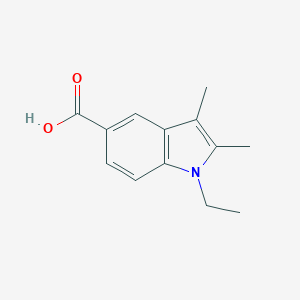
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)
![Methyl 5-[(4-methylphenoxy)methyl]-2-furoate](/img/structure/B508030.png)
